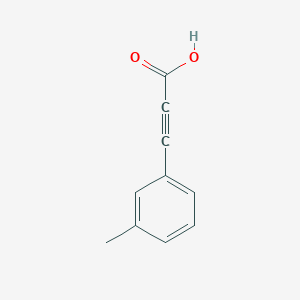
3-(3-Methylphenyl)prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Methylphenyl)prop-2-ynoic acid” is also known as “3-(m-tolyl)propiolic acid” and has the CAS number 29835-27-6 . It is a chemical compound with the molecular formula C10H8O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propiolic acid group (prop-2-ynoic acid) attached to a 3-methylphenyl group . The molecular weight is 160.17 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
3-(3-Methylphenyl)prop-2-ynoic acid and its derivatives have been explored for their antimicrobial properties. Patel, N. and Patel, M. D. (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from a compound structurally related to this compound. These derivatives showed promising antibacterial and antifungal activities against various bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Patel & Patel, 2017).
Synthesis of Novel Organic Compounds
Research into the synthesis of new organic compounds includes work with derivatives of this compound. Xiao et al. (2019) explored the synthesis of novel organotin carboxylates using derivatives of this compound. These compounds showed interesting structural characteristics and potential for applications in areas like fluorescence and antitumor activities (Xiao et al., 2019).
Molecular Engineering for Solar Cell Applications
In the field of solar energy, derivatives of this compound have been utilized in molecular engineering. Kim et al. (2006) discussed the engineering of organic sensitizers for solar cell applications, which involved compounds structurally related to this compound. These sensitizers demonstrated high efficiency in converting photon energy to electric current, underscoring their potential in improving solar cell technology (Kim et al., 2006).
Nanomaterial Surface Engineering
This compound has also been used in the field of nanotechnology. He et al. (2019) described the surface engineering of metal-oxide nanomaterials using prop-2-ynoic acid in a gas-phase reaction. This method allowed for the introduction of functional groups to the nanomaterial surfaces, enabling potential applications in various fields including electronics and catalysis (He et al., 2019).
Applications in Liquid Crystal Technology
Derivatives of this compound have been investigated for their potential in liquid crystal technology. Hegde et al. (2013) studied prop-2-enoates derived from this compound for their ability to align nematic liquid crystals, demonstrating their potential in improving liquid crystal display (LCD) technology (Hegde et al., 2013).
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIGZCSOWROFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2713856.png)
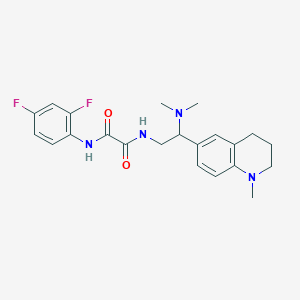

![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2713865.png)
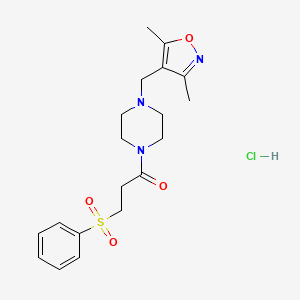
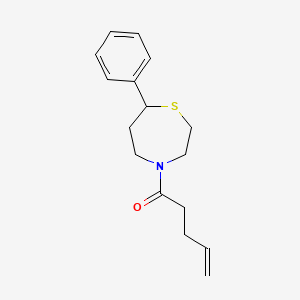
![2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2713870.png)


![(4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide](/img/structure/B2713873.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)
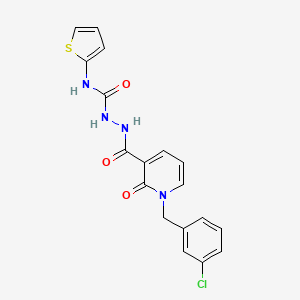
![6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B2713878.png)